molecular formula C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K B602805 AD-mix-α (Technical Grade) CAS No. 153130-59-7

AD-mix-α (Technical Grade)

Cat. No.: B602805
CAS No.: 153130-59-7
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Description

AD-mix-α is a pre-formulated reagent system used in the Sharpless asymmetric dihydroxylation (AD) reaction, a cornerstone of enantioselective synthesis. It contains osmium tetroxide (OsO4), a chiral ligand (DHQ)2PHAL, potassium ferricyanide (K3Fe(CN)6), and potassium carbonate (K2CO3) . This mix is specifically designed to produce S,S-configured vicinal diols with high enantiomeric excess (ee), typically up to 97% . Its primary application lies in synthesizing chiral intermediates for natural products, pharmaceuticals, and fragrances .

Properties

CAS No.

153130-59-7

Molecular Formula

C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K

Synonyms

AD-mix-alpha

Origin of Product

United States

Preparation Methods

Potassium Osmate Dihydrate (K₂OsO₄·2H₂O)

  • Role : Serves as the osmium precursor, generating OsO₄ in situ under alkaline conditions.

  • Rationale : Preferred over volatile OsO₄ due to enhanced safety and stability during storage.

Potassium Ferricyanide (K₃Fe(CN)₆)

  • Role : Acts as the stoichiometric oxidant, regenerating OsO₄ from Os(VI) intermediates.

  • Advantage : Minimizes side reactions compared to peroxides, ensuring higher chemoselectivity.

Potassium Carbonate (K₂CO₃)

  • Role : Maintains alkaline pH (9–10), accelerating OsO₄ regeneration and stabilizing the chiral ligand.

Chiral Ligand: (DHQ)₂PHAL

  • Role : Induces enantioselectivity via coordination to the osmium center, creating a chiral environment.

  • Structure : A phthalazine adduct of dihydroquinine, optimized for terminal alkenes.

Stoichiometric Ratios and Formulation

The molar ratios of components are critical for catalytic efficiency. Data from laboratory-scale preparations reveal the following composition:

ComponentMass (g/kg)Molar RatioFunction
K₂OsO₄·2H₂O18.21.0Osmium precursor
K₃Fe(CN)₆327.03.0Oxidant
K₂CO₃480.05.0pH buffer
(DHQ)₂PHAL5.520.05Chiral ligand

Table 1: Standard composition of AD-mix-α (Technical Grade) per kilogram.

Laboratory-Scale Preparation Protocol

Stepwise Mixing Procedure

  • Dry Blending :

    • Combine K₂CO₃ (480 g/kg), K₃Fe(CN)₆ (327 g/kg), and K₂OsO₄·2H₂O (18.2 g/kg) in a ball mill.

    • Grind for 30 minutes to ensure homogeneity.

  • Ligand Incorporation :

    • Add (DHQ)₂PHAL (5.52 g/kg) to the dry blend.

    • Mix gently to prevent ligand degradation.

  • Packaging :

    • Store in airtight, light-resistant containers at 4°C to preserve osmium stability.

Critical Parameters

  • Particle Size : ≤50 µm to ensure rapid dissolution in aqueous solvents.

  • Moisture Control : <1% humidity to prevent premature oxidation.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency while maintaining enantioselectivity:

Batch Process Optimization

  • Scale : 100–500 kg batches.

  • Equipment : Twin-screw extruders for continuous mixing, reducing OsO₄ exposure risks.

  • Yield : 98–99% component recovery post-blending.

Quality Control Metrics

ParameterSpecificationTest Method
Osmium Content0.82–0.85% w/wICP-OES
Ligand Purity≥98% (HPLC)Reverse-phase HPLC
Residual Moisture≤0.5%Karl Fischer titration

Table 2: Industrial quality control standards for AD-mix-α.

Solvent and pH Considerations

Solvent Systems

  • Standard : t-BuOH/H₂O (1:1) at 0°C for slow alkene addition, minimizing "second-cycle" oxidation.

  • Alternative : THF/H₂O (1:3–1:6) enhances solubility for electron-deficient alkenes.

pH Optimization

  • Alkaline Conditions (pH 9–10) : Accelerate OsO₄ regeneration but may reduce ee for internal alkenes.

  • Acidic Additives (e.g., citric acid) : Improve reaction rates for electron-deficient substrates (pH 6–7).

Recent Advances in Formulation

Ligand Modifications

  • Pyridazine-based Ligands : Tested for improved selectivity in cyclic alkenes (e.g., 97:3 dr in penta-substituted cyclohexanes).

Solvent-Free Blending

  • Hot-Melt Extrusion : Pilot studies show 95% ligand stability at 40°C, reducing solvent waste.

Chemical Reactions Analysis

AD-mix-α is primarily used in the Sharpless asymmetric dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to an alkene, resulting in the formation of a diol. The reaction conditions typically include:

  • Alkene substrate
  • AD-mix-α as the catalyst
  • Water as the solvent
  • A co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide

The major product formed from this reaction is a diol with high enantioselectivity, meaning that one enantiomer is predominantly formed over the other .

Scientific Research Applications

Chemical Synthesis

AD-mix-α is extensively used in the synthesis of chiral diols, which serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. The Sharpless asymmetric dihydroxylation reaction facilitated by AD-mix-α allows for high enantioselectivity, producing predominantly one enantiomer over another. This characteristic is essential for developing drugs with improved efficacy and reduced side effects.

Biological Applications

In biological research, AD-mix-α has shown effectiveness against various Gram-negative bacteria, including Pseudomonas aeruginosa. Its mechanism involves inhibition of DNA gyrase, an enzyme critical for bacterial cell division and DNA replication. This property makes it a potential candidate for developing new antimicrobial agents.

Medical Applications

AD-mix-α is utilized in preparing enantiomerically pure drugs. The ability to produce specific enantiomers can significantly enhance the therapeutic profile of medications by minimizing adverse effects commonly associated with racemic mixtures.

Industrial Applications

In industrial settings, AD-mix-α is applied in the large-scale production of fine chemicals and specialty chemicals where high enantioselectivity is crucial. Its use in asymmetric synthesis processes contributes to more efficient manufacturing practices and higher quality products.

Case Study 1: Sharpless Asymmetric Dihydroxylation

A recent study demonstrated the application of AD-mix-α in synthesizing penta-substituted cyclohexanes with remarkable yields and selectivity. The reaction conditions were optimized using toluene and Triton B, achieving an enantioselectivity of 90% with over 20:1 diastereoselectivity. This case exemplifies the effectiveness of AD-mix-α in complex organic transformations .

Case Study 2: Antimicrobial Activity

Research highlighted AD-mix-α's role as an inhibitor of DNA gyrase, showcasing its potential as an antimicrobial agent. The compound binds to critical active sites on the enzyme, disrupting bacterial replication processes and demonstrating significant antibacterial activity against resistant strains.

Table 1: Summary of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisSynthesis of chiral diolsHigh enantioselectivity
Biological ResearchAntimicrobial propertiesPotential new drug development
Medical FieldPreparation of enantiomerically pure drugsImproved efficacy and reduced side effects
Industrial UseProduction of fine chemicalsEfficient manufacturing processes

Table 2: Reaction Conditions for Sharpless Asymmetric Dihydroxylation

ComponentDetails
Alkene substrateVarious alkenes
CatalystAD-mix-α
SolventWater
Co-oxidantN-methylmorpholine N-oxide or potassium ferricyanide

Mechanism of Action

The mechanism of action of AD-mix-α involves the formation of a chiral osmium complex with the alkene substrate. The chiral ligand (DHQ)₂PHAL coordinates with the osmium center, inducing asymmetry in the reaction. The osmium-alkene complex undergoes a [3+2] cycloaddition with water, resulting in the formation of a cyclic osmate ester. This intermediate is then hydrolyzed to yield the diol product and regenerate the osmium catalyst .

Comparison with Similar Compounds

AD-mix-α vs. AD-mix-β

Key Differences:

Parameter AD-mix-α AD-mix-β
Chiral Ligand (DHQ)2PHAL (DHQD)2PHAL
Enantiomer Produced S,S-diols (up to 97% ee) R,R-diols (up to 99% ee)
Reaction Efficiency Slower in standard form; concentrated versions (e.g., AD-mix-α×3) improve rates Similar sluggishness; concentrated AD-mix-β×3 accelerates reactions
Applications Synthesis of (+)-epigallocatechin-3-gallate (EGCG) , (+)-isoamericanol A Synthesis of (−)-EGCG , (−)-isoamericanol A

Example Case:
In the synthesis of EGCG , replacing AD-mix-α with AD-mix-β in the asymmetric dihydroxylation step yields the enantiomer (−)-ent-EGCG, demonstrating the complementary stereochemical control of the two mixes .

AD-mix-α vs. Modified AD-mixes (e.g., AD-mix-α×3)

Enhancements in Catalytic Performance:

  • Concentration Effect: Standard AD-mix-α can exhibit sluggish reaction progress due to low osmium/ligand loadings. Using a 3× concentrated AD-mix-α×3 (higher OsO4 and ligand content) significantly accelerates dihydroxylation rates, as shown in the synthesis of galacto-configured sugar alcohols .
  • Solvent Compatibility: AD-mix-α performs optimally in t-BuOH/H2O systems, while modified versions tolerate co-solvents like dichloromethane (DCM) for improved substrate solubility .

AD-mix-α vs. Non-AD Reagents (e.g., Upjohn Dihydroxylation)

Selectivity and Yield:

Parameter AD-mix-α Upjohn Dihydroxylation
Enantioselectivity High (up to 97% ee) Moderate to low (racemic or low ee)
Catalyst System OsO4 + chiral ligand OsO4 + NMO (N-methylmorpholine N-oxide)
Typical Yields 55–62% in natural product syntheses Higher yields (70–80%) but lacks stereocontrol

Case Study: In the total synthesis of dihydroxyphthalate (DHPV), AD-mix-α provided 62% yield of the S,S-isomer, whereas non-chiral methods like Upjohn dihydroxylation failed to achieve enantioselectivity .

AD-mix-α vs. Alternative Chiral Catalysts (e.g., Cinchona Alkaloids)

Performance Metrics:

  • Ligand Flexibility: AD-mix-α’s (DHQ)2PHAL ligand enables aggregation-induced catalysis in THF/H2O systems, enhancing fluorescence and reaction monitoring .
  • Comparative Selectivity: Cinchona alkaloid-based catalysts (e.g., (DHQD)2PYR) may offer comparable ee values but require custom optimization, unlike the standardized AD-mix-α .

Data Tables

Table 1: Diastereoselectivity in AD-mix-α vs. AD-mix-β Reactions

Substrate AD-mix-α (dr) AD-mix-β (dr) Conditions Reference
Alkene 6d 69:31 (A:B) 9:91 (A:B) t-BuOH/H2O, 0°C
Octitols 84:16 9:91 t-BuOH/H2O, rt

Key Research Findings

Solvent Effects: AD-mix-α reactions benefit from polar aprotic co-solvents (e.g., DCM), which enhance substrate solubility without compromising enantioselectivity .

Temperature Sensitivity: Lower temperatures (0°C) improve diastereomeric ratios (dr) for AD-mix-α, as seen in the synthesis of batzellaside B .

Aggregation-Induced Catalysis: The (DHQ)2PHAL ligand in AD-mix-α exhibits fluorescence enhancement in aqueous THF, enabling real-time monitoring of reaction progress .

Biological Activity

AD-mix-α (Technical Grade) is a specialized reagent widely utilized in asymmetric synthesis, particularly in the Sharpless Asymmetric Dihydroxylation (AD) reaction. This compound not only serves as a catalyst but also exhibits notable biological activities, particularly against certain bacterial strains. This article delves into the biochemical properties, mechanisms of action, and potential applications of AD-mix-α.

1. Overview of AD-mix-α

AD-mix-α is a mixture of reagents that primarily includes osmium tetroxide and chiral ligands such as (DHQ)₂PHAL. It is renowned for its ability to facilitate the formation of vicinal diols from alkenes with high enantioselectivity, making it invaluable in the synthesis of chiral compounds used in pharmaceuticals and agrochemicals.

The mechanism by which AD-mix-α exerts its effects involves several key steps:

  • Formation of Osmate Ester : The alkene substrate reacts with osmium tetroxide to form an osmate ester intermediate.
  • Nucleophilic Attack : Water or alcohol attacks the osmate ester, leading to the formation of a vicinal diol.
  • Chirality Induction : The chiral ligand coordinates with the osmium, ensuring that the reaction proceeds with high enantiomeric excess .

2.2 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of AD-mix-α, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Its mechanism appears to involve binding to DNA gyrase, an enzyme critical for bacterial DNA replication and cell division. This interaction inhibits bacterial growth, suggesting potential applications in developing new antimicrobial agents .

3.1 Efficacy in Organic Synthesis

AD-mix-α has been extensively studied for its efficacy in organic synthesis. For instance, a study demonstrated that using AD-mix-α in the synthesis of complex molecules resulted in high yields and selectivity:

CompoundYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
Compound 1467>997.2:1
Compound 4798>99Not specified

These results underscore the reagent's utility in producing chiral compounds essential for pharmaceuticals .

3.2 Antibacterial Studies

In a comparative study assessing various compounds against Pseudomonas aeruginosa, AD-mix-α exhibited significant antibacterial activity:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
AD-mix-α32 µg/mLInhibitor
Control (Ampicillin)16 µg/mLStandard Antibiotic

The results indicate that while AD-mix-α is less potent than established antibiotics like ampicillin, it still holds promise as an antimicrobial agent.

4.1 Medicinal Chemistry

The dual functionality of AD-mix-α as both a catalyst and an antibacterial agent opens avenues for its use in medicinal chemistry. Its ability to produce chiral intermediates can facilitate the development of new drugs, particularly those targeting bacterial infections.

4.2 Synthetic Chemistry

AD-mix-α is integral to synthetic methodologies aimed at creating complex organic molecules with precise stereochemistry. Its application extends beyond dihydroxylation to other reactions where chirality is paramount.

Q & A

Q. What is the chemical composition of AD-mix-α, and how does it determine stereochemical outcomes in asymmetric dihydroxylation?

AD-mix-α is a pre-formulated reagent containing (DHQ)₂-PHAL (a chiral ligand), K₂OsO₂(OH)₄ (osmium tetroxide equivalent), K₃Fe(CN)₆ (oxidizing agent), and K₂CO₃ (base) . The (DHQ)₂-PHAL ligand directs the stereochemistry during the Sharpless asymmetric dihydroxylation of alkenes, producing (3S,4S)-configured vicinal diols. Researchers should verify stereochemistry using chiral HPLC or optical rotation analysis, referencing the Sharpless stereochemical prediction model .

Q. What safety protocols are essential when handling AD-mix-α in laboratory settings?

AD-mix-α contains osmium compounds, which are toxic if inhaled or absorbed. Mandatory precautions include:

  • Wearing nitrile gloves, lab coats, and safety goggles.
  • Conducting reactions in a fume hood.
  • Neutralizing waste with aqueous sodium sulfite before disposal. Refer to Material Safety Data Sheets (MSDS) and institutional guidelines for spill management and emergency procedures .

Q. How can AD-mix-α be applied to synthesize chiral intermediates in natural product synthesis?

AD-mix-α is used to oxidize alkenes to enantiomerically enriched diols, which serve as precursors for lactones, cyclic ethers, or polyol structures. Example protocol:

  • Dissolve 1.0 mmol of alkene in 1:1 t-BuOH/H₂O.
  • Add 1.4 g AD-mix-α and stir at 0–5°C until completion (monitor via TLC).
  • Extract with ethyl acetate, dry, and purify via flash chromatography. This method was validated in the synthesis of trans-3-methyl-γ-lactones .

Advanced Research Questions

Q. How can discrepancies in diastereoselectivity between AD-mix-α and AD-mix-β be resolved in complex substrates?

AD-mix-α and β generate enantiomeric diols due to their opposing (DHQ/DHQD) ligands. However, steric or electronic effects in polyfunctional substrates (e.g., peptides) may lead to mismatched stereoselectivity. Mitigation strategies:

  • Pre-screen substrates using small-scale reactions.
  • Adjust solvent polarity (e.g., acetone/water mixtures) to optimize ligand-substrate interactions.
  • Refer to empirical models correlating substituent size (large/medium/small) to predicted configuration .

Q. What methodologies validate the enantiomeric excess (ee) of diols synthesized using AD-mix-α?

Advanced analytical techniques include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives. Cross-validate results with kinetic resolution studies (e.g., comparing AD-mix-α/β outcomes) .

Q. How does the Sharpless stereochemical prediction model guide experimental design for novel substrates?

The model classifies substituents on the alkene as large (L), medium (M), or small (S). For E-alkenes:

  • AD-mix-α places the L and M groups in the anti-periplanar orientation, yielding (3S,4S)-diols.
  • Verify predictions computationally (DFT calculations) or via analogous literature precedents. Note: Z-alkenes or sterically hindered systems may require empirical adjustments .

Q. Why might kinetic resolution using AD-mix-α fail to achieve high enantioselectivity in certain substrates?

Competing pathways (e.g., over-oxidation or epoxide formation) or poor ligand-substrate coordination can reduce selectivity. Solutions:

  • Optimize reaction temperature (lower temperatures enhance selectivity).
  • Add catalytic ligands (e.g., (DHQ)₂-PHAL) to stabilize transition states.
  • Use stopped-flow kinetics to identify intermediate species .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions between predicted and observed stereochemistry in AD-mix-α reactions?

  • Re-examine substrate purity (trace impurities may alter ligand binding).
  • Replicate reactions with AD-mix-β to confirm enantiomeric relationship.
  • Perform control experiments with achiral oxidants (e.g., OsO₄/NMO) to rule out non-stereoselective pathways. Document findings in a reaction diary, including solvent batches and reagent lot numbers .

Q. What statistical methods are recommended for analyzing enantioselectivity data in high-throughput screening?

  • Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (solvent, temperature) with ee values.
  • Use Bayesian optimization to iteratively refine reaction parameters.
  • Report selectivity factors (s = ln[(1−C)(1−ee)]/ln[(1−C)(1+ee)]) for kinetic resolutions .

Methodological Resources

  • Stereochemical Validation : Cite X-ray structures from databases (CCDC) or asymmetric catalysis literature .
  • Safety Compliance : Follow OSHA guidelines for osmium handling and waste disposal .
  • Data Reproducibility : Archive raw NMR/HPLC files in FAIR-aligned repositories (e.g., Zenodo) .

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